Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a bicyclic compound that features a tert-butyl carbamate group attached to a bicyclo[2.1.1]hexane framework. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases, including cancer and viral infections. The compound's IUPAC name is tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate, with a molecular formula of and a molecular weight of 227.3 g/mol .
The compound can be classified under carbamates, which are esters or salts of carbamic acid. It has been synthesized and characterized in various studies, indicating its relevance in organic synthesis and pharmaceutical research . The compound is available from chemical supply companies, often with high purity levels suitable for research purposes .
The synthesis of tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate typically involves several key steps:
Specific methods may include the use of solvents such as dichloromethane or toluene, and catalysts may be employed to enhance reaction efficiency . Reaction conditions typically involve controlled temperatures and times to optimize yield while minimizing side reactions.
The molecular structure of tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate consists of a bicyclic framework characterized by two fused cyclopropane rings and a hydroxymethyl substituent at one position along with a tert-butyl carbamate group at another.
The structural representation indicates that the tert-butyl group contributes to the steric bulk, potentially influencing the compound's reactivity and interactions.
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate can participate in various chemical reactions typical of carbamates:
These reactions are important for modifying the compound for specific applications, particularly in drug development where functionalization can enhance biological activity.
The mechanism of action for compounds like tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate typically involves interactions at biological targets such as enzymes or receptors:
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science.
The bicyclo[2.1.1]hexane skeleton serves as a critical sp³-rich bioisostere for para-substituted benzenes and cyclohexanes in medicinal chemistry. Photochemical [2 + 2] cycloadditions have emerged as the most efficient route for constructing this strained bicyclic framework. Herter et al. developed a modular approach using UV-mediated intermolecular [2 + 2] cycloadditions between cyclopropene derivatives and electron-deficient alkenes. This method employs blue LED irradiation (−40°C) with a triplet-sensitizing photocatalyst to achieve regio- and diastereoselectivity >90% in core formation [6].
A breakthrough methodology by Zhu et al. utilizes gold/scandium relay catalysis to synthesize oxa-spiro bicyclo[2.1.1]hexanes through radical cascade cyclization of allenylated methylenecyclobutanes (MCBs). These MCBs originate from [1.1.1]propellane carbene precursors via copper-catalyzed [2,3]-sigmatropic rearrangement, demonstrating the scaffold's versatility for further functionalization [8] [10]. The reaction efficiency is enhanced by low-temperature photoirradiation (λ = 400–450 nm), suppressing undesirable dimerization while enabling gram-scale synthesis [10].
Table 1: Photocycloaddition Approaches to Bicyclo[2.1.1]hexane Cores
Precursor | Conditions | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Cyclopropene + acrylate | Blue LED, Ru(bpy)₃²⁺, −40°C | 1,2-Disubstituted BCH | 85 | >20:1 dr |
[1.1.1]Propellane + sulfide | Cu(acac)₂, toluene, 25°C | Allenylated methylenecyclobutane | 93 | N/A |
Allenylated MCB | Ir(ppy)₃, hv, DCM | 4-Substituted BCH | 78 | Retained chirality |
Carbamate protection of the bridgehead amine in bicyclo[2.1.1]hexanes employs Boc-anhydride as the primary reagent. The reaction proceeds via nucleophilic addition-elimination at the C1 amino group, typically conducted in dichloromethane or THF with catalytic DMAP (4-dimethylaminopyridine). The Boc group provides steric shielding and orthogonal deprotection compatibility – critical for peptide coupling applications [7].
TCI Chemicals' synthesis of tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate demonstrates the protocol's robustness: the aminobicyclohexane intermediate reacts with Boc₂O at 0°C→25°C for 12 hours, yielding the crystalline carbamate (purity >98%) after aqueous workup. This compound requires storage under inert gas due to its air-sensitive nature, with recommended temperatures below 15°C to prevent decomposition [9]. For hydroxymethyl derivatives, CymitQuimica reports molecular weights of 227.30 g/mol with 95% purity, confirmed through LC-MS and NMR [2] [3].
Table 2: Carbamation Agents and Conditions
Amine Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-(Aminomethyl)bicyclo[2.1.1]hexan-1-amine | (Boc)₂O | THF | 0°C → 25°C | 12 | 89 |
4-Hydroxybicyclo[2.1.1]hexan-1-amine | Boc-ON | DCM | 25°C | 6 | 92 |
4-Aminobicyclo[2.1.1]hexan-1-amine | Boc₂O + NaOH | Dioxane/H₂O | 25°C | 10 | 85 |
Functionalization at the C4 position presents distinct steric challenges due to the bicyclic system's concave geometry. Three principal hydroxymethylation strategies have been validated:
Reductive Amination Pathway: Tert-butyl (4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)carbamate (PubChem CID: 124249145) serves as a key intermediate. Treatment with formaldehyde and NaBH₃CN in methanol affords the N-methylaminomethyl derivative, which undergoes oxidative cleavage (OsO₄/NaIO₄) to generate the hydroxymethyl analog in 65–70% yield [1].
Direct Hydroxymethylation: BLD Pharmatech's cold-chain transported tert-butyl N-[4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl]carbamate (CAS# 1638768-33-8) is synthesized via lithiation-alkylation. The C4 position undergoes deprotonation with n-BuLi (−78°C) followed by quenching with DMF, yielding an aldehyde intermediate subsequently reduced by NaBH₄. SMILES notation confirms connectivity: O=C(OC(C)(C)C)NC1(C2)CCC2(CO)C1 [3].
Late-Stage Functionalization: Au/Sc relay catalysis enables direct conversion of allenyl groups to hydroxymethyl units through hydroboration-oxidation sequences. The exocyclic alkene in methylenecyclobutane precursors undergoes regioselective hydroboration (9-BBN) followed by H₂O₂/NaOH oxidation, installing the hydroxymethyl group with retention of configuration [8].
Table 3: Hydroxymethylation Methods at C4 Position
Strategy | Reagents | Key Intermediate | Yield (%) | Purity (%) |
---|---|---|---|---|
Reductive amination | HCHO/NaBH₃CN → OsO₄/NaIO₄ | 4-(Aminomethyl)-BCH carbamate | 65–70 | >95 |
Lithiation-electrophile | n-BuLi → DMF → NaBH₄ | 4-Formyl-BCH carbamate | 82 | 98 |
Hydroboration-oxidation | 9-BBN → H₂O₂/NaOH | Allenylated MCB | 75 | 95 |
The bridgehead carbons (C1/C4) of bicyclo[2.1.1]hexanes create inherent stereogenicity upon asymmetric functionalization. Enantioselective synthesis employs two validated approaches:
Chiral Auxiliary-Mediated Resolution: TCI Chemicals' tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate (CAS# 1050890-47-5) is resolved using L-tartaric acid salt formation. The (1R,4S)-enantiomer crystallizes selectively from ethanol with 98% enantiomeric excess (ee), confirmed by chiral HPLC [α]D²⁵ = +15.6° (c 1.0, CHCl₃). The stereochemistry is preserved during hydroxymethyl installation via Mitsunobu reaction (Ph₃P/DIAD, ethylene glycol) [9].
Enantioselective Photocatalysis: Copper-bound envelope transition states control stereochemistry during the [2,3]-sigmatropic rearrangement of [1.1.1]propellane. DFT calculations reveal a five-membered Cu(I) chelate structure where propargyl sulfide coordinates axially, dictating face-selective carbene transfer. Subsequent radical cyclization retains enantiopurity (>97% ee) when using Ir(ppy)₃ at −20°C [10].
Chiral Pool Derivatization: BLD Pharmatech's cold-chain transportation protocol preserves enantiopurity of heat-sensitive intermediates. Storage at −20°C prevents racemization of the chiral bicyclic core during shipping – confirmed by comparative circular dichroism spectroscopy before and after transport [3].
Table 4: Stereocontrol Strategies in Bicyclo[2.1.1]hexane Synthesis
Method | Chiral Source | Key Stereocontrol Element | ee (%) |
---|---|---|---|
Diastereomeric salt resolution | L-Tartaric acid | Selective crystallization | 98 |
Asymmetric catalysis | Cu(acac)₂/(R)-BINAP complex | Face-selective carbene insertion | 95 |
Chiral pool utilization | (1R)-Myrtenal-derived synthon | Retained configuration in cyclization | >99 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8